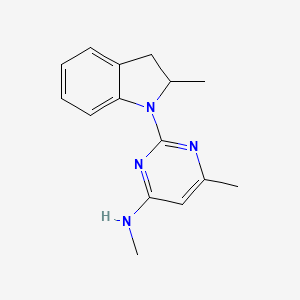![molecular formula C16H24N2O B14797208 2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14797208.png)
2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide is an organic compound with a complex structure It contains a cyclopropyl group, a methyl group, and a 4-methylphenyl group attached to a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide typically involves multiple steps. One common approach is to start with the appropriate cyclopropyl and methyl-substituted precursors. The reaction conditions often include the use of strong bases and solvents to facilitate the formation of the desired amide bond. For example, the reaction might involve the use of trifluoroacetic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes to those used in laboratory settings, with optimizations for yield and purity. This might involve the use of continuous flow reactors and other advanced techniques to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated amine product.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that makes it useful in the study of biochemical pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide exerts its effects is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to produce its effects. The pathways involved may include modulation of biochemical processes or inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-N-cyclopropyl-3-methyl-N-[(2-methylphenyl)methyl]butanamide: This compound is structurally similar but has a different substitution pattern on the phenyl ring.
2-amino-N-cyclopropyl-3-methyl-N-[(4-chlorophenyl)methyl]butanamide: Another similar compound with a chlorine substitution on the phenyl ring.
Uniqueness
What sets 2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide apart is its specific substitution pattern, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable in research settings where specific interactions are desired.
Propriétés
Formule moléculaire |
C16H24N2O |
|---|---|
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide |
InChI |
InChI=1S/C16H24N2O/c1-11(2)15(17)16(19)18(14-8-9-14)10-13-6-4-12(3)5-7-13/h4-7,11,14-15H,8-10,17H2,1-3H3 |
Clé InChI |
UVAPSFMVSQCWIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN(C2CC2)C(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14797143.png)
![(E)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B14797147.png)
![(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14797159.png)

![2-[[2-Amino-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol](/img/structure/B14797167.png)



![2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14797193.png)

